Phenazine-1-carboxylic acid
CAS No.: 102646-59-3
VCID: VC0009645
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
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Description | Phenazine-1-carboxylic acid (PCA) is a biologically active substance known for its ability to prevent and control crop diseases . It exhibits strong antifungal activity against phytopathogenic fungi, inhibiting fungal growth by approximately 90-100% . PCA has been registered and certified as a Chinese pesticide under the name "Shenzimycin," demonstrating its effectiveness against diseases . This compound is derived from phenazine, an organic substance consisting of two benzene rings connected to a pyrazine ring, and serves as the base structure for many dyestuffs . PCA is primarily produced by Pseudomonas aeruginosa, though this bacterium is an opportunistic pathogen . P. chlororaphis, containing the phenazine-synthesizing gene cluster phzABCDEFG, is a safer and more suitable alternative for the production of phenazine derivatives . PCA can be converted into various phenazine derivatives by Pseudomonas spp., such as 2-hydroxyphenazine, phenazine-1-carboxamide, and pyocyanin . Another similar compound is Phenazine, which is an organic compound with the formula (C~6~H~4~)~2~N~2 and is used in dyestuffs . Phenazine-1-carboxylic acid has a molecular weight of 224.21 . It is also known as 1-Carboxylic acid phenazine . |
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CAS No. | 102646-59-3 |
Product Name | Phenazine-1-carboxylic acid |
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | phenazine-1-carboxylic acid |
Standard InChI | InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) |
Standard InChIKey | JGCSKOVQDXEQHI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Synonyms | 1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |
Reference | Shi et al. Dual phenazine gene clusters enable diversification during biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0246-1, published online 15 April 2019 |
PubChem Compound | 95069 |
Last Modified | Jul 17 2023 |
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